molecular formula C18H18N2O3 B3916157 (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE

(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE

Cat. No.: B3916157
M. Wt: 310.3 g/mol
InChI Key: YUWYISGPLQXRTG-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound with a unique structure that combines an amino group, a methoxyphenyl group, and a phenylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine to form the intermediate Schiff base. This intermediate is then reacted with cinnamic acid derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may act as a ligand for certain proteins or enzymes, influencing their activity and function.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and advanced materials. Its unique structure allows for the development of products with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Manganese (II) iodide: A compound with similar coordination chemistry.

    Steviol glycoside: A compound with a similar glycosidic structure.

Uniqueness

(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Unlike dichloroaniline, which is primarily used in dye and herbicide production, this compound has broader applications in medicinal chemistry and materials science. Its structure also differs significantly from manganese (II) iodide and steviol glycoside, making it a distinct entity in its class.

Properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-10-6-5-9-15(16)13-17(19)20-23-18(21)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H2,19,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWYISGPLQXRTG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=NOC(=O)C=CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C/C(=N/OC(=O)/C=C/C2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE
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(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE
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(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE
Reactant of Route 4
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE
Reactant of Route 5
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE
Reactant of Route 6
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO (2E)-3-PHENYLPROP-2-ENOATE

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